molecular formula C14H10BrFN4O3S2 B277023 N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide

N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide

Numéro de catalogue B277023
Poids moléculaire: 445.3 g/mol
Clé InChI: FXUJDUFDJXYAOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and anticancer properties.

Mécanisme D'action

The mechanism of action of N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide is not fully understood. However, it has been proposed that N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide exerts its antitumor activity by inhibiting the activity of heat shock protein 90 (HSP90), a protein that is essential for the growth and survival of cancer cells. N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has been found to inhibit the activity of fungal enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has been found to decrease the levels of several proteins involved in cell proliferation and survival, such as Akt, mTOR, and Bcl-2. N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In addition, N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has been found to inhibit the migration and invasion of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has some limitations for lab experiments. It is highly insoluble in water and organic solvents, which can make it difficult to dissolve and administer in cell culture or animal experiments. Moreover, N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Orientations Futures

There are several future directions for the scientific research of N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide. One direction is to investigate the pharmacokinetics and toxicity profile of N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide in vivo. This will help determine the optimal dosage and administration route for N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide in clinical trials. Another direction is to explore the combination therapy of N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide with other anticancer drugs or therapies, such as radiation therapy or immunotherapy. Moreover, the development of N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide analogs with improved solubility and potency could lead to the discovery of more effective anticancer or antifungal agents.

Méthodes De Synthèse

The synthesis of N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-amino-3-bromo-5-(4H-1,2,4-triazol-3-ylthio)phenol in the presence of a base such as triethylamine. The reaction yields N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide as a white solid with a purity of over 95%. The synthesis method of N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. Moreover, N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Propriétés

Formule moléculaire

C14H10BrFN4O3S2

Poids moléculaire

445.3 g/mol

Nom IUPAC

N-[3-bromo-4-hydroxy-5-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H10BrFN4O3S2/c15-11-5-9(6-12(13(11)21)24-14-17-7-18-19-14)20-25(22,23)10-3-1-8(16)2-4-10/h1-7,20-21H,(H,17,18,19)

Clé InChI

FXUJDUFDJXYAOX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)SC3=NC=NN3

SMILES canonique

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)SC3=NC=NN3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.